What is 1,12-Dodecanediol dimethacrylate used for in research?
What is 1,12-Dodecanediol dimethacrylate used for in research?
An In-Depth Technical Guide to the Research Applications of 1,12-Dodecanediol Dimethacrylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,12-Dodecanediol dimethacrylate (DDDMA), a versatile difunctional monomer, detailing its core functionalities and diverse applications in advanced scientific research. It is intended for researchers, polymer chemists, and professionals in drug development and material science who seek to leverage the unique properties of this crosslinking agent.
Foundational Chemistry and Intrinsic Properties of DDDMA
1,12-Dodecanediol dimethacrylate (CAS: 72829-09-5) is an aliphatic dimethacrylate monomer characterized by two terminal methacrylate functional groups separated by a flexible 12-carbon dodecane chain.[1][2] This distinct molecular architecture is the primary determinant of its utility in polymer science.
The terminal methacrylate groups enable DDDMA to participate in free-radical polymerization, a process that can be initiated by thermal, chemical, or photo-initiators.[1][2][3] Upon polymerization, it forms a durable, three-dimensional, cross-linked polymer network.[1][2] The long, hydrophobic dodecane backbone is a critical feature, imparting increased flexibility, enhanced molecular mobility, and significant hydrophobicity to the resultant polymers.[1][4][5] This combination of properties makes DDDMA an invaluable component for creating high-performance materials with tailored physical and chemical characteristics.[1]
Table 1: Physicochemical Properties of 1,12-Dodecanediol Dimethacrylate
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₄[1][6] |
| Molar Mass | 338.49 g/mol [7] |
| Appearance | Colorless to light yellow, clear liquid[7] |
| Density | ~0.96 g/cm³[8] |
| Refractive Index | ~1.46[7][8] |
| Boiling Point | >250°C[8] |
| Flash Point | ~130°C[8] |
| Solubility | Soluble in Methanol[8] |
Core Application in Polymer Synthesis: The Crosslinking Paradigm
The principal function of DDDMA in research is its role as a crosslinking agent.[2] During polymerization, the two methacrylate ends of a single DDDMA molecule can react with growing polymer chains, creating covalent bridges between them. This process transforms linear or branched polymers into an interconnected, robust 3D network.
The causality is direct: the introduction of a crosslinker like DDDMA fundamentally alters the polymer's properties. It enhances mechanical strength, stiffness, thermal stability, and chemical resistance by restricting the movement of polymer chains.[2] The density of these crosslinks, which can be controlled by adjusting the concentration of DDDMA in the monomer mixture, allows for precise tuning of the final material's characteristics.
Caption: Free-radical polymerization of monomers with DDDMA crosslinker.
Advanced Application in Biomaterials and Dental Composites
A primary field benefiting from DDDMA is dental material science, where it is a key component in polymerizable dental composites for crowns, bridges, and adhesives.[8][9][10]
Causality of Use in Dental Resins:
-
Reduced Polymerization Stress: Dental composites undergo volumetric shrinkage during polymerization, creating stress that can lead to restoration failure.[11] The long, flexible C12 chain of DDDMA allows the polymer network to rearrange more effectively, helping to dissipate internal stresses.[4][5]
-
Hydrophobicity and Durability: The oral cavity is a challenging aqueous environment. The hydrophobic backbone of DDDMA reduces water absorption and swelling of the composite, which in turn minimizes hydrolytic degradation and enhances the long-term durability of the restoration.[1][4][5]
-
Viscosity Control and Filler Loading: In combination with high-viscosity monomers like Bis-GMA, lower-viscosity dimethacrylates such as DDDMA and triethylene glycol dimethacrylate (TEGDMA) are used as diluents.[12][13] This allows for higher loading of inorganic filler particles, which is crucial for improving the mechanical properties (e.g., strength, wear resistance) of the final composite.[13]
Caption: Key components of a photopolymerizable dental resin composite.
Experimental Protocol 1: Preparation of a Photocurable Dental Composite
This protocol describes a self-validating system for creating an experimental dental resin composite.
-
Resin Matrix Formulation:
-
In a light-protected beaker, combine the resin monomers. A typical formulation might be a 50:50 mol/mol mixture of Bis-GMA and TEGDMA, with DDDMA added at 5-15 wt% of the total monomer weight to impart flexibility.[14]
-
Add the photoinitiator system. A common choice is camphorquinone (CQ, 0.2-0.5 wt%) and an amine co-initiator like N,N-dimethylaminoethyl methacrylate (DMAEM, 0.5-1.0 wt%).[13][14]
-
Stir the mixture in the dark at room temperature until a homogenous, transparent solution is obtained.
-
-
Filler Incorporation:
-
Select an inorganic filler, such as silanized silica or glass particles (average particle size < 1 µm).
-
Gradually add the filler to the resin matrix in small increments, mixing thoroughly with a heavy-duty mechanical mixer. The goal is to achieve a high filler load (e.g., 60-80 wt%) to produce a paste-like consistency.[13] The use of a silane coupling agent on the filler surface is critical for ensuring a strong bond between the inorganic filler and the organic resin matrix.[13]
-
-
Specimen Molding and Curing:
-
Pack the composite paste into a mold of desired dimensions (e.g., a 2 mm thick Teflon mold for mechanical testing).[15]
-
Cover the top and bottom surfaces with transparent Mylar strips to prevent the formation of an oxygen-inhibited layer.
-
Photopolymerize the specimen using a dental curing light (λ ≈ 470 nm) for a standardized duration (e.g., 40-60 seconds on each side).[13] The exposure time must be sufficient to ensure uniform and adequate curing throughout the specimen's depth.[13]
-
-
Post-Cure and Characterization:
-
After removal from the mold, store the specimen under specified conditions (e.g., in distilled water at 37°C for 24 hours) to simulate an oral environment before mechanical testing (e.g., flexural strength, elastic modulus).
-
Research in Porous Polymers and Tissue Scaffolds
DDDMA is utilized in the synthesis of porous polymer materials, often called monoliths or scaffolds.[16][17] These materials, with their high surface area and interconnected pore structures, are critical for applications in chromatography, catalysis, and as scaffolds for tissue engineering.[17]
The formation of these porous structures is typically achieved through polymerization-induced phase separation. In this process, a homogenous mixture of monomers (including DDDMA), a porogenic solvent (porogen), and an initiator is polymerized. As the polymer chains grow and crosslink, they become insoluble in the porogen, leading to phase separation into a polymer-rich solid phase and a solvent-filled liquid phase. Subsequent removal of the porogen reveals the permanent porous structure.
The choice of DDDMA is causal: its crosslinking ability is essential to lock in the porous architecture, preventing the structure from collapsing after the porogen is removed. The concentration of DDDMA and the ratio of monomer to porogen are key variables that researchers can manipulate to control the pore size distribution and mechanical properties of the final scaffold.[16][17]
Caption: Workflow for creating a porous polymer using a HIPE template.
Emerging Research in Drug Delivery Systems
The ability of DDDMA to form cross-linked hydrogels is being explored for the development of advanced drug delivery systems.[2] Hydrogels are water-swollen polymer networks capable of encapsulating therapeutic agents and releasing them in a controlled manner.[2][18]
The fundamental principle is that the cross-linked network acts as a matrix for the drug.[18] The release kinetics are governed by factors such as the mesh size of the hydrogel network, the swelling behavior of the gel, and the degradation rate of the polymer backbone.[19] By varying the concentration of DDDMA, researchers can modulate the crosslink density. A higher crosslink density results in a tighter network with a smaller mesh size, which typically slows the diffusion and release of the encapsulated drug. This provides a direct mechanism for tuning the drug release profile to meet specific therapeutic needs, potentially improving drug efficacy and reducing side effects.[2]
Conclusion
1,12-Dodecanediol dimethacrylate is more than a simple monomer; it is a functional building block that provides polymer chemists and material scientists with a powerful tool for rational design. Its unique combination of a long, flexible hydrophobic chain and dual polymerizable methacrylate groups allows for the creation of materials with enhanced durability, flexibility, and controlled network architectures. From improving the service life of dental restorations to enabling the fabrication of sophisticated porous scaffolds and controlled-release drug delivery vehicles, the research applications of DDDMA continue to expand, driven by a clear understanding of its structure-property relationships.
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